Urotensin II-related peptide
Urotensin II-related peptide
Brand Name:
Vulcanchem
CAS No.:
342878-90-4
VCID:
VC0013373
InChI:
InChI=1S/C49H64N10O10S2/c1-27(2)41(49(68)69)59-48(67)40-26-71-70-25-39(57-42(61)28(3)51)47(66)55-36(21-29-11-5-4-6-12-29)44(63)56-38(23-31-24-52-34-14-8-7-13-33(31)34)46(65)53-35(15-9-10-20-50)43(62)54-37(45(64)58-40)22-30-16-18-32(60)19-17-30/h4-8,11-14,16-19,24,27-28,35-41,52,60H,9-10,15,20-23,25-26,50-51H2,1-3H3,(H,53,65)(H,54,62)(H,55,66)(H,56,63)(H,57,61)(H,58,64)(H,59,67)(H,68,69)
SMILES:
CC(C)C(C(=O)O)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(C)N
Molecular Formula:
C49H64N10O10S2
Molecular Weight:
1017.231
Urotensin II-related peptide
CAS No.: 342878-90-4
Peptides
VCID: VC0013373
Molecular Formula: C49H64N10O10S2
Molecular Weight: 1017.231
CAS No. | 342878-90-4 |
---|---|
Product Name | Urotensin II-related peptide |
Molecular Formula | C49H64N10O10S2 |
Molecular Weight | 1017.231 |
IUPAC Name | 2-[[10-(4-aminobutyl)-19-(2-aminopropanoylamino)-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid |
Standard InChI | InChI=1S/C49H64N10O10S2/c1-27(2)41(49(68)69)59-48(67)40-26-71-70-25-39(57-42(61)28(3)51)47(66)55-36(21-29-11-5-4-6-12-29)44(63)56-38(23-31-24-52-34-14-8-7-13-33(31)34)46(65)53-35(15-9-10-20-50)43(62)54-37(45(64)58-40)22-30-16-18-32(60)19-17-30/h4-8,11-14,16-19,24,27-28,35-41,52,60H,9-10,15,20-23,25-26,50-51H2,1-3H3,(H,53,65)(H,54,62)(H,55,66)(H,56,63)(H,57,61)(H,58,64)(H,59,67)(H,68,69) |
Standard InChIKey | WDZHTXUSYGCGPY-CGKDVYALSA-N |
SMILES | CC(C)C(C(=O)O)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(C)N |
Synonyms | (S)-2-((Z)-(((4R,5Z,7S,8Z,10S,11Z,13S,14Z,16S,17Z,19R)-13-((1H-indol-3-yl)methyl)-19-((Z)-((S)-2-amino-1-hydroxypropylidene)amino)-10-(4-aminobutyl)-16-benzyl-6,9,12,15,18-pentahydroxy-7-(4-hydroxybenzyl)-1,2-dithia-5,8,11,14,17-pentaazacycloicosa-5, |
PubChem Compound | 146158654 |
Last Modified | Dec 19 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume